molecular formula C6H16Cl2N2 B1414031 [(2S)-piperidin-2-yl]methanamine dihydrochloride CAS No. 181872-10-6

[(2S)-piperidin-2-yl]methanamine dihydrochloride

Cat. No.: B1414031
CAS No.: 181872-10-6
M. Wt: 187.11 g/mol
InChI Key: JUKUSTRJUDKWDY-ILKKLZGPSA-N
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Description

[(2S)-piperidin-2-yl]methanamine dihydrochloride is a useful research compound. Its molecular formula is C6H16Cl2N2 and its molecular weight is 187.11 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

[(2S)-piperidin-2-yl]methanamine dihydrochloride plays a significant role in biochemical reactions, particularly as a semi-flexible linker in the development of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation . This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of ternary complexes that lead to the degradation of target proteins. The nature of these interactions involves the binding of this compound to specific protein targets, thereby influencing their stability and function.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on cell signaling pathways includes the activation or inhibition of specific signaling cascades, leading to changes in cellular responses. Additionally, this compound can alter gene expression patterns, resulting in the upregulation or downregulation of specific genes involved in cellular metabolism and other critical processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . At the molecular level, the compound binds to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This process is facilitated by the formation of a ternary complex involving this compound, the target protein, and an E3 ubiquitin ligase. The degradation of target proteins results in the modulation of cellular pathways and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . The compound’s stability is influenced by environmental conditions, including temperature and pH. Over time, this compound may undergo degradation, leading to a decrease in its efficacy. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to the compound can result in sustained changes in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as the targeted degradation of specific proteins. At higher doses, toxic or adverse effects may be observed. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity. Beyond this range, the compound may induce adverse effects, including cellular damage and disruption of normal physiological functions.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound’s metabolic pathways include its conversion into active metabolites that exert their effects on cellular processes. Enzymes such as cytochrome P450 may play a role in the metabolism of this compound, influencing its bioavailability and activity. Additionally, the compound’s effects on metabolic flux and metabolite levels have been studied, providing insights into its role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution is influenced by factors such as its chemical properties and the presence of specific transporters that mediate its uptake and efflux. Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic applications and minimizing potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This subcellular localization is essential for the compound’s interaction with its target proteins and the subsequent modulation of cellular pathways. Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

[(2S)-piperidin-2-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c7-5-6-3-1-2-4-8-6;;/h6,8H,1-5,7H2;2*1H/t6-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKUSTRJUDKWDY-ILKKLZGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2S)-piperidin-2-yl]methanamine dihydrochloride
Reactant of Route 2
[(2S)-piperidin-2-yl]methanamine dihydrochloride
Reactant of Route 3
[(2S)-piperidin-2-yl]methanamine dihydrochloride
Reactant of Route 4
[(2S)-piperidin-2-yl]methanamine dihydrochloride
Reactant of Route 5
[(2S)-piperidin-2-yl]methanamine dihydrochloride
Reactant of Route 6
[(2S)-piperidin-2-yl]methanamine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.